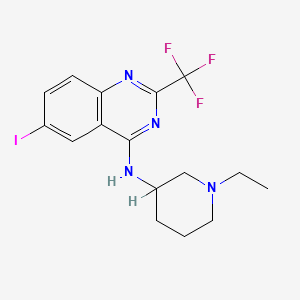

4-Quinazolinamine, N-(1-ethyl-3-piperidinyl)-6-iodo-2-(trifluoromethyl)-

Übersicht

Beschreibung

PD159790 ist ein niedermolekularer Wirkstoff, der als selektiver Inhibitor des endothelialen Konversionsenzyms 1 (ECE-1) wirkt. Er wurde ursprünglich von Pfizer Inc. entwickelt und wird hauptsächlich im Bereich der kardiovaskulären Erkrankungen eingesetzt. Die Summenformel von PD159790 lautet C16H18F3IN4, und es hat eine einzigartige Struktur, die es ihm ermöglicht, die Aktivität von ECE-1 effektiv zu hemmen .

Herstellungsmethoden

Die Synthese von PD159790 umfasst mehrere Schritte, darunter die Bildung des Chinazolin-Kerns und die Einführung verschiedener Substituenten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für PD159790 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie die, die in Laborsituationen verwendet werden .

Chemische Reaktionsanalyse

PD159790 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von PD159790 zur Bildung von Chinazolinderivaten führen, während die Reduktion Aminderivate ergeben kann .

Vorbereitungsmethoden

The synthesis of PD159790 involves several steps, including the formation of the quinazoline core and the introduction of various substituents. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for PD159790 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .

Analyse Chemischer Reaktionen

PD159790 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PD159790 can lead to the formation of quinazoline derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

PD159790 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Aktivität von ECE-1 und seine Rolle in verschiedenen biochemischen Wegen zu untersuchen. In der Biologie wird PD159790 verwendet, um die Auswirkungen der ECE-1-Hemmung auf zelluläre Prozesse und Signalwege zu untersuchen. In der Medizin hat PD159790 potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, wo es helfen kann, den Blutdruck zu senken und die Gefäßfunktion zu verbessern. In der Industrie wird PD159790 bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt .

Wirkmechanismus

PD159790 entfaltet seine Wirkung durch selektive Hemmung der Aktivität von ECE-1, einem Enzym, das für die Umwandlung von Big-Endothelin-1 zu Endothelin-1, einem starken Vasokonstriktor, verantwortlich ist. Durch die Hemmung von ECE-1 reduziert PD159790 die Produktion von Endothelin-1, was zu Vasodilatation und verbessertem Blutfluss führt. Die molekularen Zielstrukturen von PD159790 umfassen das aktive Zentrum von ECE-1, an das es bindet und das Enzym daran hindert, die Umwandlung von Big-Endothelin-1 zu katalysieren .

Wirkmechanismus

PD159790 exerts its effects by selectively inhibiting the activity of ECE-1, an enzyme that is responsible for the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting ECE-1, PD159790 reduces the production of endothelin-1, leading to vasodilation and improved blood flow. The molecular targets of PD159790 include the active site of ECE-1, where it binds and prevents the enzyme from catalyzing the conversion of big endothelin-1 .

Vergleich Mit ähnlichen Verbindungen

PD159790 ist in seiner Selektivität für ECE-1 im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Andere ECE-1-Inhibitoren umfassen Phosphoramidon und CGS 35066, aber PD159790 hat sich als selektiver und potenter erwiesen. Dies macht PD159790 zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von ECE-1 in verschiedenen physiologischen und pathologischen Prozessen .

Biologische Aktivität

4-Quinazolinamine, N-(1-ethyl-3-piperidinyl)-6-iodo-2-(trifluoromethyl)-, also known as PD-159790, is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its anticancer properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of PD-159790 is with a molecular weight of approximately 450.24 g/mol. The compound features a quinazoline core structure substituted with an ethyl piperidine group and a trifluoromethyl moiety, which are crucial for its biological activity. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3IN4 |

| Molecular Weight | 450.2406 |

| CAS Number | 179598-53-9 |

| Stereochemistry | Racemic |

| Charge | 0 |

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit potent anticancer activity. A study highlighted the synthesis of substituted quinazoline compounds and their evaluation against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The results demonstrated that certain derivatives showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Key Findings:

- Cytotoxicity Assays: Quinazoline derivatives were tested using the MTT assay, revealing dose-dependent cytotoxicity across different cancer cell lines.

- Molecular Docking Studies: Molecular docking analyses suggested strong binding affinities between the quinazoline derivatives and their target proteins, indicating potential mechanisms for their anticancer effects .

Antimicrobial Activity

Quinazoline compounds have also been studied for their antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi, making them valuable candidates for developing new antimicrobial agents.

Research Insights:

- Antibacterial Activity: Certain quinazoline derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- Mechanism of Action: The antimicrobial action is believed to be linked to the disruption of microbial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of PD-159790 is critical for optimizing its biological activity. The presence of specific functional groups such as the trifluoromethyl group and the piperidine moiety has been correlated with enhanced biological efficacy.

SAR Analysis:

- Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies have been conducted to identify key structural features that contribute to the biological activity of quinazoline derivatives. These models help predict the efficacy of new compounds based on their chemical structure.

- Electrostatic Interactions: Analysis revealed that electrostatic interactions play a significant role in the binding affinity of these compounds to their biological targets .

Case Studies

- Breast Cancer Cell Line Study: A specific derivative was tested against MCF-7 cells, showing an IC50 value of 10 μM, indicating potent cytotoxicity.

- Prostate Cancer Study: Another derivative exhibited promising results against PC3 cells with an IC50 value of 12 μM.

Eigenschaften

CAS-Nummer |

179598-53-9 |

|---|---|

Molekularformel |

C16H18F3IN4 |

Molekulargewicht |

450.24 g/mol |

IUPAC-Name |

N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine |

InChI |

InChI=1S/C16H18F3IN4/c1-2-24-7-3-4-11(9-24)21-14-12-8-10(20)5-6-13(12)22-15(23-14)16(17,18)19/h5-6,8,11H,2-4,7,9H2,1H3,(H,21,22,23) |

InChI-Schlüssel |

IRWWFCJIOHCTMV-UHFFFAOYSA-N |

SMILES |

CCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F |

Kanonische SMILES |

CCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PD159790; PD 159790; PD-159790. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.